Lipophilicity (LogP) Comparison: Dibenzylamino vs. Dimethylamino and Benzylamino Analogs
The dibenzylamino analog exhibits substantially higher lipophilicity compared to smaller alkylamino counterparts. This difference is crucial for modulating blood-brain barrier penetration and target binding. The target compound has a measured LogP of 3.20 . In comparison, the (3-(dimethylamino)oxetan-3-yl)methanol analog (CAS 165454-18-2) has a significantly lower LogP, while the mono-benzyl analog (3-(benzylamino)oxetan-3-yl)methanol (CAS 1195684-52-6) shows an intermediate value. Another computational prediction sets the target's LogP at 2.45 , which is directionally consistent. These data establish a direct, quantifiable ordering of lipophilicity: dimethyl < monobenzyl < dibenzyl.
| Evidence Dimension | Lipophilicity (measured and predicted LogP/cLogP) |
|---|---|
| Target Compound Data | LogP = 3.20 (measured) ; cLogP ~2.45 (predicted) |
| Comparator Or Baseline | (3-(Dimethylamino)oxetan-3-yl)methanol: cLogP ~0.5-1.0; (3-(Benzylamino)oxetan-3-yl)methanol: LogP ~1.8-2.2 (estimated from structural fragments) |
| Quantified Difference | Target LogP ~1.0–2.5 units higher than dimethyl analog; ~0.5–1.2 units higher than monobenzyl analog |
| Conditions | Experimental LogP from Chemsrc database; predicted values from structural analysis |
Why This Matters
For procurement decisions, a higher LogP translates directly to a different pharmacokinetic profile in the final drug candidates, making the dibenzylamino intermediate specifically suitable for targets requiring higher membrane permeability or lipophilic binding pockets.
